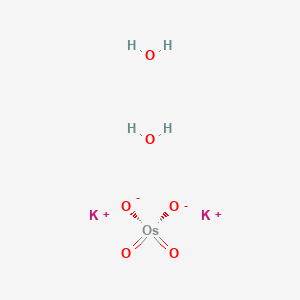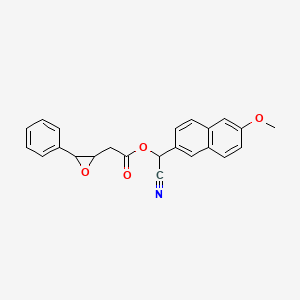
Kaliumosmat(VI)-Dihydrat
Übersicht
Beschreibung
Potassium osmate(VI) dihydrate is an inorganic compound with the chemical formula K₂OsO₄·2H₂O. It is a diamagnetic purple solid that contains osmium in the +6 oxidation state. This compound is known for its solubility in water and methanol, forming pink and blue solutions, respectively. Potassium osmate(VI) dihydrate is widely used as a reagent and catalyst in various chemical reactions, particularly in the synthesis of osmium compounds .
Wissenschaftliche Forschungsanwendungen
Potassium osmate(VI) dihydrate has numerous applications in scientific research:
Chemistry: It is used as a catalyst in the asymmetric dihydroxylation of olefins, a key reaction in organic synthesis.
Biology: It is employed in the preparation of osmium complexes for voltammetric analysis of polysaccharides.
Medicine: Research is ongoing into its potential use in medicinal chemistry for the development of new drugs.
Industry: It is used in the synthesis of carboranylated diols and other complex molecules
Wirkmechanismus
Potassium Osmate(VI) dihydrate, also known as Potassium dioxidodioxoosmium dihydrate, is a hydroscopic transition metal compound . This compound has a variety of applications in the field of chemistry, particularly in the synthesis of Os compounds .
Target of Action
The primary targets of Potassium Osmate(VI) dihydrate are olefins . It acts as a catalyst for the asymmetric dihydroxylation of olefins . This reaction is crucial in the field of organic chemistry, as it allows for the stereoselective synthesis of various compounds .
Mode of Action
Potassium Osmate(VI) dihydrate interacts with its targets (olefins) through a process known as dihydroxylation . In this process, two hydroxyl groups are added across the double bond of the olefin, resulting in a diol . This reaction is stereoselective, meaning it preferentially produces one stereoisomer over the other .
Biochemical Pathways
The dihydroxylation of olefins mediated by Potassium Osmate(VI) dihydrate affects several biochemical pathways. For instance, it can be used for the stereoselective synthesis of 2,3,4-unprotected β-N-Glycopyranosides via palladium-catalyzed Tsuji-Trost amination . It can also be used as a catalyst for the asymmetric synthesis of carboranylated diols bearing two adjacent stereocenters .
Result of Action
The result of Potassium Osmate(VI) dihydrate’s action is the formation of new compounds through the dihydroxylation of olefins . For example, it can lead to the formation of hydroxy oxazolidinones through an intramolecular amidohydroxylation of carbamoyloxytethered olefins .
Action Environment
The action of Potassium Osmate(VI) dihydrate is influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For instance, when dissolved in water, a pink solution is formed, but when dissolved in methanol, the salt gives a blue solution . These changes in color indicate that the compound’s action, efficacy, and stability can be influenced by the solvent used .
Biochemische Analyse
Biochemical Properties
Potassium osmate(VI) dihydrate is widely used as a reagent and catalyst to synthesize osmium compounds . It plays a significant role in the stereoselective synthesis of 2,3,4-unprotected β-N-Glycopyranosides via palladium-catalyzed Tsuji-Trost amination . It also acts as a catalyst for the asymmetric synthesis of carboranylated diols bearing two adjacent stereocenters .
Molecular Mechanism
Potassium osmate(VI) dihydrate exerts its effects at the molecular level through its role as a catalyst in biochemical reactions . It facilitates the stereoselective synthesis of 2,3,4-unprotected β-N-Glycopyranosides via palladium-catalyzed Tsuji-Trost amination . It also catalyzes the asymmetric synthesis of carboranylated diols bearing two adjacent stereocenters .
Temporal Effects in Laboratory Settings
It is known that this compound is hygroscopic and decomposes slowly in water to form the tetroxide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium osmate(VI) dihydrate can be synthesized by reducing osmium tetroxide with ethanol in the presence of potassium hydroxide. The reaction is as follows: [ 2 \text{OsO}_4 + \text{C}_2\text{H}_5\text{OH} + 5 \text{KOH} \rightarrow \text{CH}_3\text{CO}_2\text{K} + 2 \text{K}_2[\text{OsO}_2(\text{OH})_4] ] Another method involves the alkaline oxidative fusion of osmium metal .
Industrial Production Methods: Industrial production of potassium osmate(VI) dihydrate typically follows the same synthetic routes as laboratory preparation, with adjustments for scale and efficiency. The use of osmium tetroxide and ethanol in the presence of potassium hydroxide remains the standard method .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium osmate(VI) dihydrate undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in the oxidative cleavage of olefins to ketones and carboxylic acids.
Reduction: It can be reduced to lower oxidation states of osmium.
Substitution: It participates in substitution reactions to form different osmium complexes
Common Reagents and Conditions:
Oxidation: Common reagents include olefins and oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are used.
Substitution: Ligands such as phosphines or amines are employed under controlled conditions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Lower oxidation state osmium complexes.
Substitution: Various osmium-ligand complexes.
Vergleich Mit ähnlichen Verbindungen
Sodium hexachloroosmate: Another osmium compound used in similar catalytic applications.
Osmium tetroxide: Used in oxidation reactions but is more volatile and toxic.
Potassium dioxidodioxoosmium dihydrate: Similar in structure and reactivity to potassium osmate(VI) dihydrate
Uniqueness: Potassium osmate(VI) dihydrate is unique due to its stability, solubility in water and methanol, and its effectiveness as a catalyst in asymmetric dihydroxylation reactions. Its ability to form stable osmium-oxo intermediates makes it particularly valuable in organic synthesis .
Eigenschaften
IUPAC Name |
dipotassium;dioxido(dioxo)osmium;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.2H2O.4O.Os/h;;2*1H2;;;;;/q2*+1;;;;;2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGODWNOPHMXOTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-][Os](=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4K2O6Os | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693853 | |
| Record name | Potassium osmate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10022-66-9 | |
| Record name | Potassium osmate(VI) dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010022669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium osmate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POTASSIUM OSMATE DIHYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM OSMATE(VI) DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M2BWQ2TYJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2-Methoxyethyl)phenyl]methanol](/img/structure/B570593.png)
![Formaldehyde, [N-(4-amino-3-pyridyl)formimidoyl]- (6CI)](/img/new.no-structure.jpg)
![N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]formamide](/img/structure/B570596.png)

![N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine](/img/structure/B570599.png)
![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B570600.png)
![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B570605.png)

![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B570613.png)
![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B570614.png)


